Tafluposide

描述

泰福泊苷,也称为 F11782,是一种表鬼臼毒素衍生物,目前正在进行 I 期临床试验。它在结构上与已知的抗癌药物依托泊苷相似,但其作用机制不同。 泰福泊苷是拓扑异构酶 I 和 II 的双重抑制剂,它会损害这些酶与 DNA 的结合,而不会稳定切割复合物 .

准备方法

泰福泊苷的合成涉及几个关键步骤:

五氟苯氧乙酸转化为酰氯: 五氟苯氧乙酸用草酰氯处理,形成相应的酰氯。

与 4'-(苄氧羰基)依托泊苷缩合: 然后将酰氯与 4'-(苄氧羰基)依托泊苷缩合,得到二酯。

氢解: 苄氧羰基保护基通过在钯碳上的氢解去除,生成酚。

化学反应分析

Chemical Reactions and Interactions

-

Interaction with Topoisomerases: Tafluposide inhibits both topoisomerase I and II, impairing their binding to DNA . Unlike some other topoisomerase inhibitors, this compound does not stabilize the cleavage complex .

-

DNA Strand Breaks: this compound induces DNA strand breaks, which contribute to its pro-apoptotic activity . Research indicates that this compound induces delayed but extensive DNA strand breaks, whereas etoposide causes rapid and massive DNA damage .

-

Cellular Response: this compound and etoposide trigger similar alterations at the mitochondrial and cell cycle levels and lead to the generation of comparable levels of reactive oxygen species but with different kinetics . Mitochondrial alterations induced by this compound can be divided into three successive steps: hyperpolarization, depolarization, and increase of the mitochondrial mass .

-

Combination with Other Agents: this compound has shown true synergism when combined with cisplatin in ovarian cancer and with etoposide in acute myeloid leukemia (AML) .

Synergistic Potential

This compound exhibits synergistic effects when combined with certain other agents . Specifically, true synergism was identified when combining this compound with cisplatin in ovarian cancer (combination index (CI)=0.14, 0.79) and with etoposide in AML (CI=0.49, 0.63 and 0.78) .

Ex vivo Cytotoxicity

This compound has demonstrated significant cytotoxicity against cells derived from hematological or solid tumors, with marked inter-patient variation . In an ex vivo study, tumor cells from 84 patients with hematological or solid tumors were exposed to this compound . Cell survival was measured using an MTT assay or the ATP assay, and LC50 values were calculated . There was no significant difference between the effect of this compound in samples from untreated or previously treated patients (p>0.05 for all cancer types) . this compound appeared to show weak (p<0.05) cross-resistance with etoposide in AML, but there did not appear to be any correlation with the effect of topotecan (p>0.05) in either hematological or solid malignancies .

科学研究应用

作用机制

泰福泊苷通过抑制拓扑异构酶 I 和 II 的催化活性发挥其作用。这些酶对于 DNA 复制和修复至关重要。通过抑制其活性,泰福泊苷会阻止这些酶与 DNA 的结合,从而导致 DNA 链断裂积累,最终导致细胞死亡。 这种机制与其他拓扑异构酶抑制剂不同,后者通常会稳定切割复合物 .

相似化合物的比较

泰福泊苷在结构和机制上与其他表鬼臼毒素衍生物相似,如依托泊苷和替尼泊苷。它在不稳定切割复合物的情况下双重抑制拓扑异构酶 I 和 II 方面是独特的。 这种独特的机制可能会导致与其他拓扑异构酶抑制剂相比不同的治疗效果和副作用 .

类似化合物

依托泊苷: 一种已知的抗癌药物,可以抑制拓扑异构酶 II。

替尼泊苷: 另一种具有类似作用机制的表鬼臼毒素衍生物。

鬼臼毒素: 这些衍生物合成的天然产物.

生物活性

Tafluposide, also known as F11782, is a novel dual inhibitor of topoisomerases I and II, derived from epipodophyllotoxin. Its unique mechanism of action and promising biological activity make it a subject of considerable research interest, particularly in the context of cancer therapy. This article presents a comprehensive overview of this compound's biological activity, including its antitumor effects, safety profile, and relevant case studies.

This compound exerts its anticancer effects primarily through the inhibition of topoisomerases I and II. Unlike traditional topoisomerase inhibitors that stabilize cleavage complexes, this compound prevents the binding of these enzymes to DNA, leading to the induction of DNA strand breaks. This mechanism is critical for its pro-apoptotic activity, which is essential for effective cancer treatment .

Preclinical and Clinical Studies

This compound has demonstrated significant antitumor activity in various experimental models. In a first-in-man phase I study, this compound was administered to patients with advanced solid tumors. The study evaluated different dosing schedules and established a maximum tolerated dose (MTD) of 40 mg/m²/day with manageable toxicity profiles .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Patient Population | MTD (mg/m²/day) | Primary Findings |

|---|---|---|---|

| Phase I | Advanced solid tumors | 40 | Stable disease in 7 patients |

| Phase II (hypothetical) | Not specified | Not applicable | Antitumor activity noted |

Case Studies

Several case studies have highlighted the efficacy of this compound in specific cancer types. For instance, one study reported stable disease in patients with melanoma following treatment with this compound, indicating its potential as a therapeutic option for this malignancy .

Safety Profile

The safety profile of this compound has been characterized by short-term and reversible hepatotoxicity, which is the primary concern associated with its use. In clinical trials, liver enzyme elevations were observed but were generally manageable without cumulative toxicity . Hematological adverse effects were infrequent compared to other chemotherapy agents, making this compound a favorable option for patients who may be sensitive to traditional chemotherapeutics .

Table 2: Toxicity Profile of this compound

| Toxicity Type | Incidence (%) | Severity Level |

|---|---|---|

| Liver Enzyme Elevation (ASAT) | 30.8 | Grade 1-2 |

| Nausea | 30.8 | Grade 1-2 |

| Anemia | Low | Grade 1 |

Comparative Studies

Recent comparative studies have shown that this compound induces delayed but extensive DNA strand breaks in leukemia cells when compared to etoposide. While both drugs generate reactive oxygen species and affect mitochondrial function similarly, this compound's delayed action may provide a strategic advantage in certain treatment regimens .

常见问题

Basic Research Questions

Q. What are the foundational steps to design an in vitro study investigating Tafluposide’s mechanism of action?

- Methodological Answer : Begin by defining clear objectives aligned with hypotheses (e.g., this compound’s interaction with specific cellular pathways). Select appropriate cell lines or models based on prior literature. Include controls (positive/negative) and replicate experiments to ensure statistical validity. Use dose-response assays to establish IC50 values, and validate results with orthogonal techniques like Western blotting or fluorescence microscopy. Document protocols rigorously to enable reproducibility .

Q. How can researchers ensure the purity and stability of this compound in experimental settings?

- Methodological Answer : Employ analytical methods such as HPLC or LC-MS for purity verification. Store this compound under inert conditions (e.g., nitrogen atmosphere, -80°C) to prevent degradation. Regularly validate stability via accelerated aging studies and monitor batch-to-batch consistency. For novel compounds, provide NMR, mass spectrometry, and elemental analysis data to confirm identity .

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

- Methodological Answer : Choose models based on translational relevance (e.g., murine models for pharmacokinetic profiling). Justify species/strain selection through literature on this compound’s target conservation. Include both sexes to assess gender-specific responses. Adhere to ethical guidelines for sample size calculation (e.g., power analysis) to minimize animal use while ensuring statistical significance .

Advanced Research Questions

Q. How can contradictory findings between this compound’s in vitro efficacy and in vivo performance be systematically addressed?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS to quantify plasma/tissue concentrations. Assess off-target effects via proteomic screens. Validate hypotheses using genetic knockout models or pharmacological inhibitors. Critically evaluate study design differences (e.g., dosing regimens, endpoint measurements) and apply meta-analysis to reconcile discrepancies .

Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects with other anticancer agents?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Apply factorial ANOVA to assess interaction effects, and employ machine learning (e.g., random forests) to identify predictive biomarkers. Ensure blinding and randomization in experimental setups to reduce bias, and report confidence intervals for effect sizes .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Utilize techniques like cellular thermal shift assays (CETSA) or drug affinity response target stability (DARTS) to confirm binding. Perform CRISPR/Cas9-mediated gene silencing to establish causality between target modulation and phenotypic outcomes. Integrate multi-omics data (transcriptomics, proteomics) to map downstream pathways and off-target effects .

Q. Methodological and Ethical Considerations

Q. What strategies mitigate bias in this compound clinical trial design?

- Methodological Answer : Implement double-blinding, randomization, and placebo controls. Pre-register trials on platforms like ClinicalTrials.gov to reduce reporting bias. Use adaptive trial designs for dose optimization, and include independent data monitoring committees. Adhere to CONSORT guidelines for transparent reporting .

Q. How should researchers handle conflicting data on this compound’s long-term safety profile?

- Methodological Answer : Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Perform sensitivity analyses to assess robustness, and explore heterogeneity via subgroup analyses. Collaborate with independent labs for replication studies, and prioritize longitudinal cohort studies to capture delayed effects .

Q. Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound research?

- Methodological Answer : Share raw data and code via repositories like Zenodo or GitHub. Use electronic lab notebooks for real-time documentation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and include detailed supplementary materials (e.g., step-by-step protocols, instrument calibration logs) .

Q. How can machine learning enhance this compound’s structure-activity relationship (SAR) analysis?

- Methodological Answer : Train models on public chemical databases (e.g., ChEMBL) to predict this compound derivatives’ bioactivity. Validate predictions with molecular dynamics simulations and free-energy calculations. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance and guide synthetic chemistry efforts .

属性

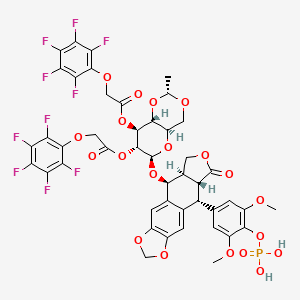

IUPAC Name |

[(2R,4aR,6R,7R,8S,8aR)-6-[[(5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H35F10O20P/c1-13-64-9-22-39(70-13)42(72-23(56)10-65-40-33(52)29(48)27(46)30(49)34(40)53)43(73-24(57)11-66-41-35(54)31(50)28(47)32(51)36(41)55)45(71-22)74-37-16-7-19-18(68-12-69-19)6-15(16)25(26-17(37)8-67-44(26)58)14-4-20(62-2)38(21(5-14)63-3)75-76(59,60)61/h4-7,13,17,22,25-26,37,39,42-43,45H,8-12H2,1-3H3,(H2,59,60,61)/t13-,17+,22-,25-,26+,37-,39-,42+,43-,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJVUHUGTUDWRK-CSLCKUBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H35F10O20P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170767 | |

| Record name | Tafluposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1116.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179067-42-6 | |

| Record name | Tafluposide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179067426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafluposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAFLUPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN043X3ZDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。